

# Spectroscopic Profile of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

	2,2-Dichloro-1-
Compound Name:	<i>methylcyclopropanecarboxylic acid</i>
Cat. No.:	B072525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dichloro-1-methylcyclopropanecarboxylic acid**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. This information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

## Chemical Structure and Properties

Property	Value
Chemical Name	2,2-Dichloro-1-methylcyclopropanecarboxylic acid
CAS Number	1447-14-9 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	169.01 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid <a href="#">[1]</a>
Melting Point	60-65 °C <a href="#">[1]</a>
Boiling Point	85 °C at 8 mmHg <a href="#">[1]</a>

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,2-Dichloro-1-methylcyclopropanecarboxylic acid**. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet, broad	1H	-COOH
~1.8 - 2.2	Doublet	1H	Cyclopropyl CHaHb
~1.4 - 1.7	Doublet	1H	Cyclopropyl CHaHb
~1.5	Singlet	3H	-CH <sub>3</sub>

Rationale for Prediction:

- The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift.
- The diastereotopic methylene protons on the cyclopropane ring will exhibit geminal coupling, resulting in two doublets. Their exact chemical shifts are influenced by the anisotropic effects of the carbonyl group and the chlorine atoms.
- The methyl group, being attached to a quaternary carbon, will appear as a singlet.

## **<sup>13</sup>C NMR (Carbon NMR) Data (Predicted)**

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~175 - 180	C=O
~60 - 70	-CCl <sub>2</sub>
~30 - 40	C-CH <sub>3</sub>
~25 - 35	-CH <sub>2</sub> -
~15 - 25	-CH <sub>3</sub>

Rationale for Prediction:

- The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for such functional groups.
- The carbon atom bearing two chlorine atoms will be significantly deshielded.
- The quaternary carbon attached to the methyl and carboxyl groups will be in the aliphatic region.
- The methylene carbon of the cyclopropane ring will also be in the aliphatic region.
- The methyl carbon will appear at a characteristic upfield chemical shift.

## IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
~1200-1300	Medium	C-O stretch
~800-900	Medium-Strong	C-Cl stretch

Rationale for Prediction:

- Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding.
- A strong carbonyl (C=O) absorption is characteristic of carboxylic acids.
- The C-O stretching vibration will also be present.
- The presence of two chlorine atoms will give rise to characteristic C-Cl stretching bands.

## MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Possible Fragment
168/170/172	Low	[M] <sup>+</sup> (Molecular ion with isotope pattern for 2 Cl)
151/153	Medium	[M - OH] <sup>+</sup>
123/125	Medium	[M - COOH] <sup>+</sup>
88	Strong	[M - COOH - Cl] <sup>+</sup>

Rationale for Prediction:

- The mass spectrum of the methyl ester of the target compound is available and shows a clear molecular ion peak.[4] For the carboxylic acid, the molecular ion is also expected, exhibiting the characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).
- Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).
- Subsequent loss of a chlorine atom from the  $[M - COOH]^+$  fragment is also a likely fragmentation pathway. PubChem provides predicted m/z values for various adducts, including  $[M+H]^+$  at 168.98177.[3]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,2-Dichloro-1-methylcyclopropanecarboxylic acid** in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard single-pulse experiment.
  - Set the spectral width to cover the range of -2 to 16 ppm.
  - Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}C$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.

- Set the spectral width to cover the range of 0 to 200 ppm.
- A longer acquisition time and a higher number of scans will be necessary compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **2,2-Dichloro-1-methylcyclopropanecarboxylic acid** directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

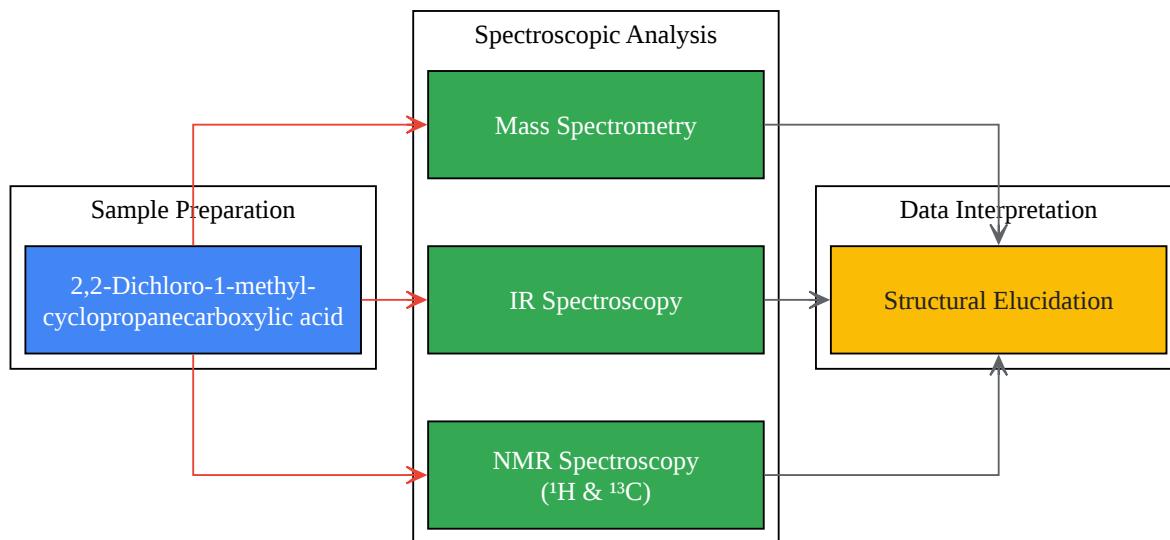
## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
- Ionization: Use a standard EI energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-250).
- Data Acquisition and Processing: Acquire the mass spectrum and process the data to identify the molecular ion and major fragment ions.

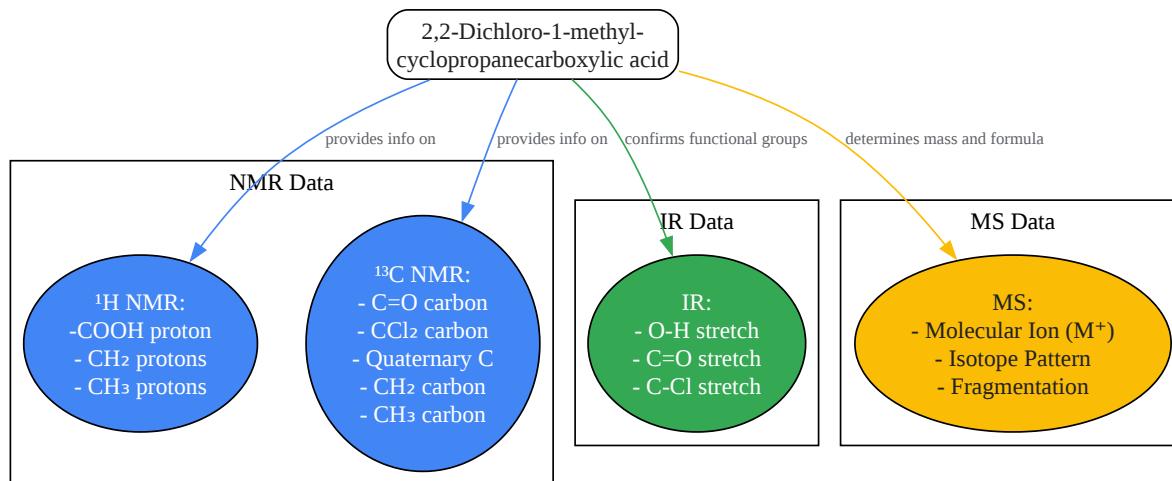
## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of **2,2-Dichloro-1-methylcyclopropanecarboxylic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Structural elucidation from spectroscopic data.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2-Dichloro-1-methylcyclopropanecarboxylic acid 98 1447-14-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 2,2-dichloro-1-methylcyclopropanecarboxylic acid (C<sub>5</sub>H<sub>6</sub>Cl<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 4. Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b072525#spectroscopic-data-nmr-ir-ms-for-2-2-dichloro-1-methylcyclopropanecarboxylic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)